![molecular formula C12H12O B3049217 2,5-Dimethyl-3-phenylfuran CAS No. 19842-57-0](/img/structure/B3049217.png)
2,5-Dimethyl-3-phenylfuran
Overview
Description
“2,5-Dimethylfuran” is a heterocyclic compound with the formula (CH3)2C4H2O . It’s a potential biofuel, being derivable from cellulose .
Synthesis Analysis
“2,5-Dimethylfuran” can be produced from fructose via hydroxymethylfurfural . Fructose is obtainable from glucose, a building block in cellulose .Scientific Research Applications
Synthesis of Gymnoascolide A
2,5-Dimethyl-3-phenylfuran has been utilized in the synthesis of compounds like Gymnoascolide A. The synthesis involved key reactions such as chemoselective SN2′ coupling and regioselective N-Selectride-induced reduction (Baag & Argade, 2008).
Study of Cytotoxicity in Novel Compounds
This compound has also been involved in the study of cytotoxicity of new compounds. In research, novel 2-[(3-aminopropyl)dimethylsilyl]-5-phenylfurans were synthesized, and their cytotoxicity effects were analyzed (Ignatovich et al., 2013).
Cascade Catalysis Research
In a study on biomass chemicals, 2,5-Dimethyl-3-phenylfuran was part of research focusing on cascade catalysis involving dehydration and oxidation, contributing to the efficient synthesis of furan chemicals from biomass (Cui et al., 2017).
Exploration of Phenanthrene Derivatives
Another significant application is in the field of exploring phenanthrene derivatives. It has been used in reactions to generate phenanthrene derivatives, indicating its utility in complex organic synthesis (Giuffrida et al., 1994).
Development of Fluorescent Molecular Probes
2,5-Dimethyl-3-phenylfuran played a role in the development of new fluorescent solvatochromic dyes. These dyes demonstrate strong solvent-dependent fluorescence, useful in studying various biological events and processes (Diwu et al., 1997).
Investigation of Biomass-Derived Furanic Compounds
In research focused on the reduction of biomass-derived furanic compounds, 2,5-Dimethyl-3-phenylfuran was considered for its role in producing different chemical products through various hydrogenation reactions (Nakagawa et al., 2013).
Study on the Decomposition of Furan Derivatives
A study on the thermal decomposition of 2,5-dimethylfuran, a related compound, identified important initial steps and various reaction channels, contributing to the broader understanding of furan chemistry (Simmie & Metcalfe, 2011).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethyl-3-phenylfuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-8-12(10(2)13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNFGGXXEVUWFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344704 | |
Record name | 2,5-Dimethyl-3-phenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-phenylfuran | |
CAS RN |
19842-57-0 | |
Record name | 2,5-Dimethyl-3-phenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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